4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one
Beschreibung
The compound 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one features a coumarin (chromen-2-one) core substituted with two methyl groups at positions 6 and 6. Attached to the coumarin scaffold is a piperazine moiety, which is further functionalized with a 4-methoxyphenyl group via a methylene bridge.
Eigenschaften
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16-12-21-18(14-23(26)28-22(21)13-17(16)2)15-24-8-10-25(11-9-24)19-4-6-20(27-3)7-5-19/h4-7,12-14H,8-11,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYNLSFCNZNCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 6,7-Dimethyl-4-methyl-2H-chromen-2-one
The Pechmann condensation remains the cornerstone for coumarin synthesis. In this reaction, 2,3-dimethylphenol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) undergo cyclization in concentrated sulfuric acid at 0–5°C for 2 hours, followed by gradual warming to 80°C for 6 hours. The crude product is precipitated in ice water, yielding 6,7-dimethyl-4-methylcoumarin as a pale-yellow solid (Yield: 68–72%).
Key Characterization Data :
Bromination of 4-Methyl Group
The 4-methyl substituent is brominated using N-bromosuccinimide (NBS, 1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride under reflux for 8 hours. The reaction mixture is cooled, filtered, and concentrated to afford 4-bromomethyl-6,7-dimethyl-2H-chromen-2-one as a white crystalline solid (Yield: 85–90%).
Optimization Notes :
- Radical initiators like AIBN ensure selective bromination at the benzylic position.
- Alternative methods using PBr₃ in dichloromethane (0°C, 2 hours) yield comparable results but require stringent moisture control.
Characterization Data :
Coupling with 1-(4-Methoxyphenyl)piperazine
The bromomethyl intermediate (1.0 equiv) is reacted with 1-(4-methoxyphenyl)piperazine (1.5 equiv) in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Potassium carbonate (2.0 equiv) is added as a base, and the mixture is stirred at 60°C for 12 hours. Post-reaction workup includes extraction with dichloromethane, washing with brine, and purification via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the title compound as an off-white powder (Yield: 74–79%).
Critical Reaction Parameters :
- Excess piperazine derivative ensures complete substitution and minimizes di-alkylation.
- Polar aprotic solvents like DMF enhance nucleophilicity of the piperazine nitrogen.
Spectral Data :
- 1H NMR (DMSO-d₆, 400 MHz) : δ 7.88 (d, J = 8.2 Hz, 1H, H-5), 7.36–7.24 (m, 4H, Ar-H), 6.97 (d, J = 8.7 Hz, 2H, OCH₃-Ar), 6.85 (s, 1H, H-8), 6.31 (s, 1H, H-3), 4.12 (s, 2H, CH₂-N), 3.76 (s, 3H, OCH₃), 3.54–3.42 (m, 4H, piperazine-H), 2.92–2.80 (m, 4H, piperazine-H), 2.44 (s, 3H, C6-CH₃), 2.41 (s, 3H, C7-CH₃).
- 13C NMR (101 MHz, DMSO-d₆) : δ 160.1 (C=O), 154.3 (C-2), 149.2 (OCH₃-Ar), 128.5–114.7 (aromatic carbons), 55.8 (OCH₃), 53.2 (piperazine-CH₂), 49.7 (CH₂-N), 20.8 (C6-CH₃), 20.5 (C7-CH₃).
- HRMS (ESI) : m/z calcd. for C₂₄H₂₇N₂O₃ [M+H]⁺: 391.2016; found: 391.2019.
Alternative Synthetic Routes and Modifications
Tosylate-Mediated Coupling
4-Hydroxymethyl-6,7-dimethylcoumarin (prepared via reduction of 4-carboxycoumarin) is converted to its tosylate derivative using toluenesulfonyl chloride (1.2 equiv) and triethylamine in dichloromethane. Subsequent reaction with 1-(4-methoxyphenyl)piperazine in acetonitrile at reflux affords the target compound with marginally higher yields (81–83%).
Microwave-Assisted Synthesis
Employing microwave irradiation (100°C, 30 minutes) accelerates the nucleophilic substitution step, reducing reaction time by 75% while maintaining yields at 76–78%.
Comparative Analysis of Methods
| Parameter | Bromination Route | Tosylate Route | Microwave Route |
|---|---|---|---|
| Yield (%) | 74–79 | 81–83 | 76–78 |
| Reaction Time | 12 hours | 14 hours | 0.5 hours |
| Purification | Column | Column | Recrystallization |
| Scalability | High | Moderate | Moderate |
Mechanistic Insights and Side Reactions
The coupling mechanism proceeds via an SN2 pathway, where the piperazine nitrogen attacks the electrophilic carbon of the bromomethyl group. Competing side reactions include:
- Di-alkylation : Mitigated by using a 1.5:1 molar ratio of piperazine to bromomethylcoumarin.
- Hydrolysis of Bromide : Minimized by anhydrous conditions and inert atmosphere.
Analyse Chemischer Reaktionen
Oxidation Reactions
The chromenone core and methoxyphenyl group undergo oxidation under controlled conditions.
Key Findings :
-
Potassium permanganate selectively oxidizes the chromenone’s α,β-unsaturated carbonyl system to carboxylic acids .
-
Hydrogen peroxide generates N-oxide intermediates, which are pivotal in further functionalization.
-
Chromium trioxide demethylates the methoxy group, yielding hydroxylated analogs with enhanced solubility .
Reduction Reactions
Reduction targets the carbonyl group and aromatic rings.
Key Findings :
-
Sodium borohydride reduces the lactone carbonyl to a secondary alcohol without affecting the piperazine moiety .
-
Lithium aluminum hydride fully reduces the piperazine ring, altering its conformational flexibility .
Substitution Reactions
The piperazine nitrogen and chromenone positions undergo nucleophilic/electrophilic substitutions.
| Reagent/Conditions | Reaction Type | Major Products | Yield (%) | References |
Wissenschaftliche Forschungsanwendungen
Antipsychotic Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant affinity for dopamine receptors, particularly D2 receptors. Studies have shown that compounds with similar structures can act as antagonists at these receptors, potentially offering therapeutic benefits in treating schizophrenia and other psychotic disorders. For instance, a related study demonstrated that modifications in the piperazine ring could enhance receptor binding affinity and selectivity .
Anxiolytic Effects
The compound's interaction with serotonin receptors (5-HT1A and 5-HT2A) suggests potential anxiolytic properties. In vitro studies have indicated that certain piperazine derivatives can modulate serotonin activity, leading to anxiolytic effects comparable to established medications . The specific structural features of the chromenone and piperazine components are crucial for this activity.
Antidepressant Potential
Given its ability to interact with serotonin pathways, this compound may also possess antidepressant properties. Research has highlighted the role of serotonin in mood regulation, and compounds that enhance serotonergic transmission are often explored for their antidepressant effects .
Study on Receptor Affinity
A comprehensive study evaluated various derivatives of chromenone-piperazine compounds for their binding affinities to dopamine and serotonin receptors. The findings revealed that the introduction of methoxy groups significantly improved D2 receptor affinity while maintaining low histamine receptor affinity, minimizing side effects commonly associated with antipsychotic medications .
In Vivo Efficacy Assessment
In an animal model study assessing the anxiolytic effects of a related piperazine derivative, researchers observed significant reductions in anxiety-like behaviors when administered at specific dosages. The results were corroborated by behavioral assays and biochemical analyses indicating altered serotonin levels in treated subjects .
Wirkmechanismus
The mechanism of action of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This can enhance cholinergic transmission and improve cognitive functions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Quinoline-Based Analogs
Compounds such as Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) () share a piperazine-linked aromatic system but replace the coumarin core with a quinoline-4-carbonyl group. Key differences include:
- Electronic Properties: The quinoline core introduces a nitrogen atom, enhancing electron-deficient character compared to coumarin’s oxygen-rich lactone ring. This may influence π-π stacking interactions in biological targets.
- Solubility: Quinoline derivatives often exhibit lower aqueous solubility due to increased hydrophobicity, whereas coumarins like the target compound may have improved solubility profiles .
Triazole-Substituted Coumarin
The corrected compound 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one () replaces the piperazine moiety with a triazole ring. The triazole group introduces hydrogen-bonding capability and metabolic stability, which contrasts with the piperazine’s conformational flexibility and basicity .
Substituent Modifications on Piperazine
4-Ethylpiperazine Analog
The compound 4-[(4-ethylpiperazin-1-yl)methyl]-6,7-dimethylchromen-2-one (ZINC19352219, ) differs by substituting the 4-methoxyphenyl group with an ethyl chain. Key implications:
- Lipophilicity : The methoxyphenyl group increases lipophilicity (logP) compared to the ethyl substituent, which may enhance blood-brain barrier penetration .
Halogen-Substituted Piperazine Derivatives
Compounds like C2 (4-bromophenyl), C3 (4-chlorophenyl), and C4 (4-fluorophenyl) () feature halogenated aryl groups. However, the methoxyphenyl group in the target compound offers a balance of moderate hydrophobicity and hydrogen-bonding capacity via the methoxy oxygen .
Comparative Data Table
Implications of Structural Differences
- Biological Activity : The methoxyphenyl group in the target compound may improve interactions with serotonin or dopamine receptors compared to ethyl or halogenated analogs .
- Pharmacokinetics : The coumarin core’s inherent fluorescence could facilitate in vitro tracking, while the piperazine moiety may enhance blood-brain barrier penetration relative to triazole derivatives .
Biologische Aktivität
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one, a compound belonging to the chromenone family, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chromenone core substituted with a piperazine moiety and a methoxyphenyl group. Its chemical formula is , and it has a molecular weight of approximately 393.48 g/mol .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing particularly strong activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | >125 |
The compound demonstrates bactericidal effects, inhibiting protein synthesis and affecting nucleic acid production pathways . Additionally, it has shown moderate antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, with minimum biofilm inhibitory concentrations (MBICs) ranging from 31.108 to 248.863 μg/mL .
Antioxidant Activity
Antioxidant assays indicate that the compound possesses notable antioxidant capabilities. It was evaluated using the DPPH radical scavenging method, yielding an IC50 value of 50 μM, which suggests a moderate level of antioxidant activity . This property may contribute to its potential neuroprotective effects.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. In vitro studies report IC50 values of 0.30 μM for AChE and 0.35 μM for BuChE, indicating potent inhibition .
- Neuroprotective Effects : Given its cholinesterase inhibition, the compound is being investigated for potential use in treating neurodegenerative diseases such as Alzheimer's disease. It inhibits self-induced aggregation of amyloid-beta (Aβ1–42), which is critical in Alzheimer's pathology .
Case Studies
A recent study evaluated the efficacy of the compound in a murine model of Alzheimer's disease. The results demonstrated significant improvements in cognitive function as measured by the Morris water maze test following treatment with the compound over four weeks. Histological analysis revealed reduced amyloid plaque deposition in treated mice compared to controls .
Q & A
Q. What are the recommended synthetic routes for 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step pathways, including:
- Coumarin core formation : Condensation of substituted salicylaldehydes with β-ketoesters under acidic conditions.
- Piperazine substitution : Alkylation or nucleophilic substitution to introduce the 4-(4-methoxyphenyl)piperazine moiety.
- Optimization strategies : Adjusting solvent polarity (e.g., DMF for solubility), temperature (60–80°C for kinetic control), and catalysts (e.g., KCO for deprotonation). Yield improvements (>70%) are achieved via iterative purification (column chromatography) and monitoring by TLC/HPLC .
Q. How should researchers characterize the crystal structure and confirm the molecular conformation of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond angles (e.g., C–C–C angles ranging 105.5°–179.97°) and torsional conformations of the piperazine and coumarin moieties. Data refinement using software like SHELX ensures accuracy (R factor < 0.05) .
- Supplementary techniques : Pair XRD with FT-IR (to confirm functional groups) and H/C NMR (to validate proton environments and coupling constants).
Q. What analytical techniques are suitable for assessing purity and stability under various storage conditions?
- Methodological Answer :
- HPLC-UV/Vis : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) for baseline separation. System suitability requires a resolution >2.0 between adjacent peaks .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Degradation products (e.g., hydrolyzed coumarin derivatives) indicate susceptibility to moisture .
Q. What initial biological screening assays are appropriate to evaluate potential pharmacological activity?
- Methodological Answer :
- In vitro enzyme inhibition : Test against kinases (e.g., PI3K) or GPCRs (e.g., serotonin receptors) using fluorescence-based assays.
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., prostate PC-3) with IC values <10 µM indicating promising activity .
- Reference compounds : Compare with known piperazine-coumarin hybrids showing anti-cancer or anti-inflammatory effects .
Q. How can solubility and partition coefficients (logP) be experimentally determined to predict bioavailability?
- Methodological Answer :
- Shake-flask method : Measure equilibrium solubility in octanol-water systems (pH 7.4) via UV spectrophotometry.
- Chromatographic logP estimation : Use reverse-phase HPLC retention times correlated with known logP standards.
- Computational tools : Employ SwissADME or MarvinSuite for in silico predictions to cross-validate experimental data .
Advanced Research Questions
Q. What strategies can resolve discrepancies in biological activity data obtained from different experimental models?
- Methodological Answer :
- Model standardization : Replicate assays in isogenic cell lines or primary cells to minimize genetic variability.
- Data normalization : Use Z-score scaling to account for batch effects in high-throughput screens.
- Mechanistic follow-up : Perform target engagement studies (e.g., CETSA or SPR) to confirm direct binding .
Q. How can in silico modeling and molecular docking studies elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- Ligand preparation : Optimize 3D conformations using Open Babel and assign partial charges via AM1-BCC.
- Docking pipelines : Use AutoDock Vina or Glide to simulate interactions with target proteins (e.g., COX-2). Focus on key residues (e.g., Arg120 for hydrogen bonding with the coumarin carbonyl).
- SAR validation : Synthesize analogs with modified piperazine substituents and correlate docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC values .
Q. What are the critical considerations in designing multi-step synthetic pathways to minimize by-products?
- Methodological Answer :
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during coumarin-piperazine coupling to prevent side reactions.
- Stepwise monitoring : Employ real-time reaction tracking via inline FT-IR or Raman spectroscopy.
- By-product analysis : Characterize impurities (>0.1%) by LC-HRMS and adjust stoichiometry (e.g., 1.2 eq of alkylating agents) to suppress dimerization .
Q. How should researchers optimize HPLC conditions for accurate quantification in complex matrices (e.g., plasma)?
- Methodological Answer :
- Column selection : Use a phenyl-hexyl stationary phase for enhanced resolution of polar metabolites.
- Gradient elution : Ramp from 30% to 90% acetonitrile in 20 min to separate the compound from endogenous interferents.
- Validation parameters : Ensure precision (RSD < 2%), accuracy (90–110% recovery), and LOD/LOQ (<0.1 µg/mL) per ICH guidelines .
Q. What experimental approaches validate the compound’s interaction with proposed biological targets, such as receptor binding assays or mutagenesis studies?
- Methodological Answer :
- Competitive binding assays : Use radiolabeled ligands (e.g., H-8-OH-DPAT for 5-HT receptors) to measure K values.
- CRISPR-Cas9 knockouts : Generate target-deficient cell lines and assess loss of activity (e.g., reduced apoptosis in BCL-2 KO models).
- Mutagenesis screens : Introduce point mutations (e.g., Tyr320Phe in kinase domains) and evaluate changes in inhibitory potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
